[2-(But-2-ynyloxy)pyridin-4-yl]methylamine
Overview
Description
2-(But-2-ynyloxy)pyridin-4-yl]methylamine is a chemical compound belonging to the class of heterocyclic compounds. It is an amine containing a substituted pyridine ring, with a but-2-ynyloxy group attached to the nitrogen atom. This compound has a variety of applications, including synthesis, scientific research, and laboratory experiments.
Scientific Research Applications
2-(But-2-ynyloxy)pyridin-4-yl]methylamine has been used in numerous scientific research applications. It has been used as a model compound to study the mechanism of action of various enzymes, such as monoamine oxidase and cytochrome P450. It has also been used to study the pharmacodynamics of drugs, as well as their metabolism and toxicity.
Mechanism of Action
2-(But-2-ynyloxy)pyridin-4-yl]methylamine is known to interact with several enzymes, including monoamine oxidase and cytochrome P450. Monoamine oxidase is an enzyme which catalyzes the oxidation of monoamines, such as dopamine, norepinephrine, and serotonin. Cytochrome P450 is an enzyme which is involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
2-(But-2-ynyloxy)pyridin-4-yl]methylamine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase, resulting in increased levels of monoamines in the body. It has also been shown to inhibit the activity of cytochrome P450, resulting in decreased metabolism of drugs and other xenobiotics.
Advantages and Limitations for Lab Experiments
2-(But-2-ynyloxy)pyridin-4-yl]methylamine is an effective tool for laboratory experiments. Its low cost and easy availability make it an attractive option for researchers. However, its reactivity can make it difficult to handle in some cases, and its effects on enzymes may not always be predictable.
Future Directions
The potential applications of 2-(But-2-ynyloxy)pyridin-4-yl]methylamine are vast. In the future, it could be used to study the pharmacokinetics and pharmacodynamics of drugs, as well as the metabolism and toxicity of xenobiotics. It could also be used in the development of new drugs and drug delivery systems. Additionally, it could be used in the synthesis of new compounds with a variety of biological activities.
properties
IUPAC Name |
(2-but-2-ynoxypyridin-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-3-6-13-10-7-9(8-11)4-5-12-10/h4-5,7H,6,8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVHCCINMKDMPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC=CC(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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